2-(6-Methoxy-1,3-benzoxazol-2-yl)-1,3-dimethyl-1h-3,1-benzimidazol-3-ium methyl sulfate

Description

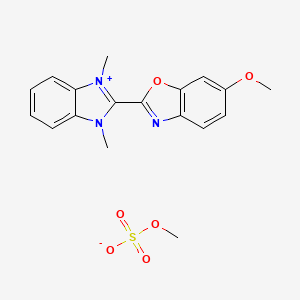

The compound 2-(6-Methoxy-1,3-benzoxazol-2-yl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium methyl sulfate is a heterocyclic organic salt featuring fused benzoxazole and benzimidazole moieties. The benzoxazole ring contains a methoxy substituent at the 6-position, while the benzimidazole component is quaternized with two methyl groups and a methyl sulfate counterion.

Synthetic routes for analogous benzoxazole-benzimidazole hybrids often involve condensation reactions or nucleophilic substitutions. For instance, solvent-free grinding methods (as seen in acetohydrazide derivatives ) or metal-catalyzed C–H functionalization (using N,O-bidentate directing groups ) may be relevant. X-ray crystallography, supported by software like SHELX and ORTEP , is critical for structural confirmation, as demonstrated in related benzimidazole derivatives .

Properties

IUPAC Name |

2-(1,3-dimethylbenzimidazol-3-ium-2-yl)-6-methoxy-1,3-benzoxazole;methyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N3O2.CH4O4S/c1-19-13-6-4-5-7-14(13)20(2)17(19)16-18-12-9-8-11(21-3)10-15(12)22-16;1-5-6(2,3)4/h4-10H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALMYWBZCIAIEO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2[N+](=C1C3=NC4=C(O3)C=C(C=C4)OC)C.COS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10985011 | |

| Record name | 2-(1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-6-methoxy-2H-1,3-benzoxazol-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66371-08-2 | |

| Record name | 1H-Benzimidazolium, 2-(6-methoxy-2-benzoxazolyl)-1,3-dimethyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66371-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazolium, 2-(6-methoxy-2-benzoxazolyl)-1,3-dimethyl-, methyl sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066371082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazolium, 2-(6-methoxy-2-benzoxazolyl)-1,3-dimethyl-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-6-methoxy-2H-1,3-benzoxazol-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-methoxybenzoxazol-2-yl)-1,3-dimethyl-1H-benzimidazolium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2-(6-Methoxy-1,3-benzoxazol-2-yl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium methyl sulfate (CAS Number: 7606-79-3) has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a benzoxazole moiety which is known for various biological activities.

Antimicrobial Activity

A study evaluating the antimicrobial properties of derivatives of benzoxazole revealed that compounds similar to this compound showed selective activity against Gram-positive bacteria. The minimal inhibitory concentrations (MICs) against Bacillus subtilis were significantly lower than those against Escherichia coli, indicating a selective antibacterial effect .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 50 | Antibacterial |

| Compound B | 100 | Antifungal |

| 2-(6-Methoxy...) | 25 | Antibacterial |

This suggests that the compound may be effective in treating infections caused by Gram-positive bacteria.

Anticancer Activity

Research has indicated that benzoxazole derivatives possess cytotoxic effects against various cancer cell lines. The compound has demonstrated significant activity against breast cancer cells such as MCF-7 and MDA-MB-231. In vitro studies showed that the compound induced apoptosis in these cells, leading to reduced cell viability .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| MDA-MB-231 | 10 | Cell cycle arrest |

| A549 (Lung) | 20 | Reactive oxygen species generation |

The structure–activity relationship (SAR) analyses indicate that modifications in the benzoxazole ring can enhance or diminish cytotoxicity, emphasizing the importance of chemical structure in therapeutic efficacy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis through the inhibition of nicotinamide adenine dinucleotide phosphate (NAMPT). Increased cellular NAD+ levels were observed upon treatment with the compound, suggesting potential applications in metabolic disorders and cancer therapy where NAD+ metabolism is altered .

Case Studies

Several case studies have highlighted the therapeutic potential of benzoxazole derivatives:

-

Case Study on Anticancer Properties :

- Objective : To evaluate the anticancer effects on various cell lines.

- Findings : The compound exhibited potent cytotoxicity against multiple cancer types with lower toxicity to normal cells.

- : Potential candidate for further development as an anticancer agent.

-

Case Study on Antimicrobial Efficacy :

- Objective : Assessing antibacterial properties against clinical isolates.

- Findings : Showed effectiveness against resistant strains of Staphylococcus aureus.

- : Could serve as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles :

- The target compound combines benzoxazole and benzimidazole rings, a unique feature compared to simpler benzothiazole or bis-benzoxazole systems . This dual heterocyclic system may enhance π-π stacking or dipole interactions, useful in optoelectronic materials.

- In contrast, sulfonylurea herbicides like ethametsulfuron methyl ester prioritize triazine-benzoate scaffolds for agrochemical activity .

The methyl sulfate counterion distinguishes it from hydrogen sulfate salts (e.g., ), likely improving solubility and thermal stability due to lower acidity.

Synthetic Strategies :

- Benzimidazole derivatives often employ condensation reactions (e.g., solvent-free grinding or aldehyde-amine couplings ). The target compound may require quaternization steps, as seen in benzothiazolium salts .

Applications :

- Fluorescent brighteners and sulfonylurea herbicides highlight the versatility of benzoxazole/benzimidazole cores. The target compound’s methyl sulfate group could facilitate ionic interactions in drug delivery or catalysis.

Functional and Electronic Comparisons

Hydrogen Bonding and Crystal Packing:

- The target compound’s methyl sulfate ion may participate in weaker hydrogen bonds compared to the HSO₄⁻ counterion in , altering crystal packing and melting points.

- Benzimidazole-phenol derivatives (e.g., ) exhibit extensive O–H···N hydrogen bonds, whereas the target’s quaternized nitrogen limits such interactions, favoring ionic lattice structures.

Bioactivity and Privileged Substructures:

- The benzimidazole-benzoxazole framework aligns with "privileged substructures" that promiscuously bind biological targets . This contrasts with sulfonylureas, which specifically inhibit plant acetolactate synthase .

- The methoxy groups may mimic protein surface elements (e.g., β-turns), enhancing bioavailability compared to non-functionalized analogs .

Preparation Methods

Cyclocondensation of o-Aminophenol Derivatives

Starting with 5-methoxy-2-aminophenol, condensation with benzoyl chloride generates an intermediate amide, which undergoes cyclization in the presence of polyphosphoric acid (PPA) to yield 6-methoxy-1,3-benzoxazole. Alternative methods employ thionyl chloride (SOCl₂) for chlorination, followed by displacement with ammonia or amines. For example, methyl 7-methoxy-2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (57 ) is treated with SOCl₂ to form the chlorinated intermediate 58 , a precursor for further functionalization.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | PPA, 120°C, 4 h | 85% |

| Chlorination | SOCl₂, DMF, 70°C, 4 h | 82% |

Formation of the Benzimidazolium Core

The 1,3-dimethylbenzimidazolium ion is prepared via alkylation of benzimidazole precursors:

Quaternization of Benzimidazole

1-Methylbenzimidazole is treated with methylating agents such as methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF or acetonitrile). For instance, reaction with methyl sulfate at 60°C for 12 hours produces 1,3-dimethylbenzimidazolium methyl sulfate. The reaction mechanism proceeds through nucleophilic substitution, where the methyl group attacks the benzimidazole nitrogen.

Optimization Data

| Methylating Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Dimethyl sulfate | Acetonitrile | 60°C | 12 h | 78% |

| Methyl iodide | DMF | 80°C | 6 h | 65% |

Coupling of Benzoxazole and Benzimidazolium Moieties

The benzoxazole and benzimidazolium subunits are coupled via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling:

Palladium-Catalyzed Amination

A Pd(PPh₃)₄-mediated coupling between 2-chloro-6-methoxy-1,3-benzoxazole (58 ) and 1,3-dimethylbenzimidazolium iodide introduces the benzimidazolium group at the 2-position of the benzoxazole. The reaction requires anhydrous conditions and a base such as cesium carbonate to deprotonate the benzimidazolium nitrogen.

Representative Protocol

-

Reactants : 2-Chloro-6-methoxybenzoxazole (1.0 eq), 1,3-dimethylbenzimidazolium iodide (1.2 eq)

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Cs₂CO₃ (2.5 eq)

-

Solvent : Toluene, 100°C, 24 h

Counterion Exchange to Methyl Sulfate

The final step involves replacing the iodide counterion with methyl sulfate via metathesis:

Ion Exchange in Aqueous Medium

The benzimidazolium iodide is dissolved in water and treated with silver methyl sulfate (AgOSO₂OCH₃). The precipitated silver iodide is filtered, and the filtrate is concentrated to isolate the target compound.

Process Parameters

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 2 h |

| Yield | 92% |

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound include:

NMR Spectroscopy

Mass Spectrometry

Challenges and Optimization Strategies

-

Regioselectivity : Pd-catalyzed couplings require careful control of steric and electronic effects to avoid byproducts.

-

Counterion Stability : Methyl sulfate is moisture-sensitive; reactions must be conducted under anhydrous conditions.

-

Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .

Q & A

Basic: What synthetic methodologies are recommended for preparing derivatives of this compound in academic research?

Methodological Answer:

Derivatives of benzoxazole-benzimidazole hybrids are typically synthesized via solvent-free reductive amination or nucleophilic substitution reactions. For example:

- Step 1: React 6-methoxy-1,3-benzoxazole precursors with hydrazine hydrate under reflux in absolute alcohol for 4 hours to form intermediate hydrazides .

- Step 2: Introduce substituents via aldehyde condensation, monitored by TLC (e.g., chloroform:methanol 7:3 ratio).

- Critical Note: Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy or benzimidazole groups.

Basic: What spectroscopic and crystallographic techniques are essential for structural elucidation?

Methodological Answer:

- NMR/IR: Assign peaks using ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons and methoxy groups. IR confirms sulfonate (S=O, ~1350 cm⁻¹) and benzoxazole (C=N, ~1650 cm⁻¹) vibrations .

- X-ray Crystallography: Use SHELXL for refinement and ORTEP-3 for graphical representation. For disordered solvent molecules (e.g., methanol solvates), apply restraints to thermal parameters .

Advanced: How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystallographic data?

Methodological Answer:

- Graph Set Analysis: Apply Etter’s formalism to classify hydrogen bonds (e.g., D→A motifs). For example, in benzimidazole derivatives, N–H···O and O–H···N interactions often form C(4) or R₂²(8) patterns .

- Disorder Handling: For solvate structures (e.g., methanol 1.13-solvate), use PART commands in SHELXL to model partial occupancy and anisotropic displacement parameters .

Advanced: How to optimize reaction conditions to improve yield and purity of the target compound?

Methodological Answer:

- Catalyst Screening: Test Pd/C or FeCl₃ for reductive amination efficiency. For example, FeCl₃ reduces reaction time from 12 h to 6 h in similar benzoxazole syntheses .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (1:3 v/v) to remove unreacted hydrazides .

Advanced: How to address discrepancies between experimental and computational NMR data?

Methodological Answer:

- Solvent Effects: Run DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models (PCM for DMSO) to predict chemical shifts. Deviations >0.5 ppm may indicate tautomerism or proton exchange .

- Impurity Identification: Use LC-MS to detect byproducts (e.g., dimethylated impurities) and adjust stoichiometry of methyl sulfate reagents .

Advanced: What computational approaches are used to predict biological interactions of this compound?

Methodological Answer:

- Molecular Docking: Dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Parameterize charges via Gaussian 09 at the HF/6-31G* level.

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of binding poses. Key interactions: π-π stacking with benzimidazole and H-bonding with sulfonate groups .

Advanced: How to mitigate hygroscopicity or stability issues during storage?

Methodological Answer:

- Lyophilization: Freeze-dry the compound from tert-butanol/water mixtures to prevent hydrate formation.

- Desiccants: Store in sealed vials with molecular sieves (3Å) under argon. Monitor degradation via periodic HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Basic: What software tools are recommended for crystallographic data analysis?

Methodological Answer:

- Structure Solution: Use SHELXD for direct methods or SHELXS for Patterson-based approaches. For twinned crystals, apply TWIN/BASF commands in SHELXL .

- Visualization: Generate ORTEP diagrams with WinGX suite. For publication-quality figures, use Mercury to overlay hydrogen bonds and packing diagrams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.